molecular formula C15H23NO3 B3052844 tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate CAS No. 465529-53-7

tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate

Cat. No.: B3052844
CAS No.: 465529-53-7
M. Wt: 265.35 g/mol
InChI Key: CHWBGLGTFRPXMP-UHFFFAOYSA-N
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Description

tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a butyl chain that terminates in a 4-hydroxyphenyl moiety. This compound is structurally characterized by:

  • Core structure: A four-carbon aliphatic chain (butyl group) linking the Boc-protected amine to the aromatic ring.
  • Functional groups: The Boc group (tert-butyl carbamate) provides steric protection for the amine, while the 4-hydroxyphenyl group introduces phenolic reactivity and hydrogen-bonding capability.
  • Synthetic utility: The Boc group is widely used in peptide synthesis and medicinal chemistry to protect amines during multi-step reactions. The hydroxyl group on the phenyl ring allows further functionalization, such as sulfonation or etherification .

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-5-4-6-12-7-9-13(17)10-8-12/h7-10,17H,4-6,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWBGLGTFRPXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626678
Record name tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-53-7
Record name tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate can be contrasted with related carbamate derivatives, as summarized below:

Structural Analogs and Key Differences

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound - 4-hydroxyphenyl, butyl chain C₁₅H₂₃NO₃ Amine protection; phenolic reactivity N/A
tert-butyl (4-(4-sulfamoylphenoxy)butyl)carbamate (S3) - 4-sulfamoylphenoxy group C₁₅H₂₄N₂O₅S Autotaxin inhibition; sulfonamide bioactivity
tert-butyl (4-(6-methylpyridin-2-yl)phenyl)carbamate (65, 66) - Pyridinyl and chloro substituents C₂₅H₃₀ClN₃O₃ MST3/4 kinase inhibitors; heterocyclic motifs
tert-butyl (4-(2,3-dihydroxypropoxy)phenyl)butylcarbamate - Dihydroxypropoxy side chain C₁₈H₂₉NO₅ Enhanced hydrophilicity; glycosylation mimicry
tert-butyl (4-hydroxyphenyl)carbamate - Direct Boc attachment to phenol (no butyl) C₁₁H₁₅NO₃ Intermediate for polymer/drug synthesis
tert-butyl (4-chlorophenethyl)carbamate - Chlorophenethyl group C₁₃H₁₈ClNO₂ Lower polarity; halogenated aromatic systems

Physicochemical Properties

  • Solubility: The 4-hydroxyphenyl group in the target compound enhances water solubility compared to non-polar analogs like tert-butyl (4-chlorophenethyl)carbamate. However, derivatives with additional hydrophilic groups (e.g., dihydroxypropoxy in ) exhibit even greater aqueous solubility.
  • Stability : The Boc group is stable under basic and neutral conditions but cleaved by acids, a property shared across all Boc-protected analogs. Compounds with electron-withdrawing substituents (e.g., sulfamoyl in ) may exhibit altered hydrolysis kinetics.
  • Molecular Weight: The butyl chain increases molecular weight (C₁₅H₂₃NO₃, ~265.35 g/mol) compared to simpler analogs like tert-butyl (4-hydroxyphenyl)carbamate (C₁₁H₁₅NO₃, ~209.24 g/mol) .

Key Research Findings

  • Substituent Effects: The 4-hydroxyphenyl group’s electron-donating nature increases oxidative stability compared to electron-deficient aryl systems (e.g., sulfamoyl or cyano derivatives) .
  • Stereochemical Complexity: Compounds like tert-butyl methyl(4-((trimethylsilyl)ethynyl)benzyl)carbamate require precise regiocontrol (e.g., para vs. meta isomers), a challenge less pronounced in the target compound’s linear butyl chain .

Biological Activity

tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate is a carbamate derivative that has gained attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This compound is primarily studied for its enzyme inhibition and antimicrobial properties , making it a candidate for further research in drug development and therapeutic applications.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to detoxification processes. This inhibition can lead to an accumulation of reactive oxygen species (ROS), contributing to oxidative stress within cells.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. However, the specific mechanisms and efficacy against various pathogens require further exploration.

The biological effects of this compound involve several biochemical pathways:

  • Binding Interactions : The compound forms reversible bonds with target enzymes, altering their function and leading to downstream effects on cellular processes.
  • Influence on Gene Expression : It has been observed to affect gene expression related to stress responses, potentially through the modulation of transcription factors.
  • Oxidative Stress Induction : By inhibiting detoxification enzymes, the compound can induce oxidative stress, impacting cellular metabolism and signaling pathways.

Case Studies

  • In Vitro Studies : In various in vitro models, this compound has shown significant enzyme inhibition, leading to increased ROS levels and altered metabolism in cell lines such as HEK 293T.
  • In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing inflammation and oxidative stress. For instance, studies involving carrageenan-induced edema demonstrated a notable reduction in inflammation when treated with the compound.

Data Table: Summary of Biological Activities and Effects

Activity TypeMechanism of ActionModel Organism/Cell LineConcentration RangeObserved Effects
Enzyme InhibitionReversible binding to enzyme active sitesVarious in vitro modelsµM levelsIncreased ROS levels; altered metabolism
Antimicrobial EffectsInteraction with microbial enzymesBacterial strainsTo be determinedInhibition of microbial growth
Gene ExpressionModulation of transcription factorsHEK 293T cells50 nM - 1000 nMDownregulation of target genes

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound influence its bioavailability, which is crucial for its therapeutic efficacy. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability.

Toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are necessary to establish safety profiles for long-term use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.